molecular formula C26H21NO6 B2596077 7-(4-methoxybenzoyl)-5-(2-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 904451-30-5

7-(4-methoxybenzoyl)-5-(2-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No. B2596077
CAS RN: 904451-30-5
M. Wt: 443.455
InChI Key: LDOHKYVCARKDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxybenzoyl)-5-(2-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. DMXAA was first discovered in the late 1990s and has since been the focus of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.

Scientific Research Applications

Synthesis and Derivative Development

Synthetic Methodologies : Research has focused on developing synthetic methodologies for related oxoisoaporphine and tetrahydroisoquinoline derivatives. For example, 2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one and related compounds have been synthesized using Bischler–Napieralski cyclization, serving as precursors to 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline derivatives (Sobarzo-Sánchez et al., 2010). This research provides a foundation for the synthesis of complex quinoline derivatives.

Characterization and Structural Elucidation : The complete structural and spectral assignment of new oxoisoaporphines has been accomplished using advanced NMR techniques, confirming the structures of these compounds and facilitating further synthetic applications (Sobarzo-Sánchez et al., 2005). This characterization is crucial for understanding the reactivity and properties of these molecules.

Potential Pharmacological Activities

Antiproliferative Properties : Certain derivatives of oxoisoaporphine, such as lakshminine, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research aims to explore the potential anticancer properties of these compounds, although only marginal activity has been observed in some cases (Castro-Castillo et al., 2010). The exploration of these biological activities is important for the development of new therapeutic agents.

Neuraminidase Inhibitory Activity : The design, synthesis, and evaluation of quinolin-2(1H)-one derivatives as neuraminidase inhibitors have been investigated, showing moderate inhibitory activity against the influenza H1N1 virus. This suggests potential applications of these compounds in the development of antiviral drugs (Yilin et al., 2016).

properties

IUPAC Name

7-(4-methoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6/c1-30-18-9-7-16(8-10-18)25(28)20-14-27(13-17-5-3-4-6-22(17)31-2)21-12-24-23(32-15-33-24)11-19(21)26(20)29/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOHKYVCARKDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxybenzoyl)-5-(2-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

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